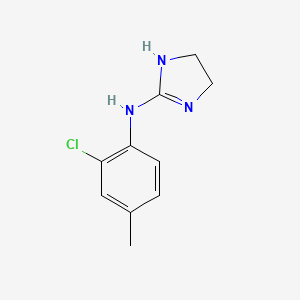

Tolonidine

Description

TOLONIDINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd; structure

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3/c1-7-2-3-9(8(11)6-7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBTZIFLQYYPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NCCN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4201-23-4 (unspecified nitrate), 56360-30-6 (mono-hydrochloride), 57524-15-9 (mono-nitrate) | |

| Record name | Tolonidine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004201223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80194815 | |

| Record name | Tolonidine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4201-22-3 | |

| Record name | Tolonidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4201-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolonidine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004201223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolonidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13429 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolonidine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLONIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4O795Q03O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tolonidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolonidine, a structural analogue of clonidine, is a centrally acting antihypertensive agent. Its mechanism of action is primarily attributed to its agonist activity at α2-adrenergic and imidazoline receptors. This guide provides a comprehensive overview of the molecular mechanisms underlying Tolonidine's pharmacological effects, detailed experimental protocols for key assays used in its characterization, and a summary of its receptor binding and functional potency. Due to the limited availability of specific data for Tolonidine, this document leverages data from its close pharmacological analogue, clonidine, to provide a thorough understanding of its presumed mechanism of action.

Core Mechanism of Action

Tolonidine exerts its therapeutic effects, most notably the lowering of blood pressure, through its interaction with two key receptor families in the central nervous system: α2-adrenergic receptors and imidazoline receptors.

α2-Adrenergic Receptor Agonism

Tolonidine acts as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[1] There are three main subtypes of α2-adrenergic receptors: α2A, α2B, and α2C. Agonism at these receptors, particularly the α2A subtype located in the brainstem, leads to a decrease in sympathetic outflow from the central nervous system.[1] This sympatholytic effect results in reduced peripheral vascular resistance, heart rate, and consequently, a decrease in blood pressure.

The signaling pathway initiated by Tolonidine's binding to α2-adrenergic receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effector proteins, ultimately leading to the observed physiological responses.

Imidazoline Receptor Agonism

In addition to its action on α2-adrenergic receptors, Tolonidine also binds to imidazoline receptors. There are three main classes of imidazoline receptors: I1, I2, and I3. The antihypertensive effects of imidazoline compounds like Tolonidine are thought to be mediated, at least in part, by their agonist activity at I1 receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem.[2][3][4]

Activation of I1 receptors is believed to inhibit the sympathetic nervous system independently of the α2-adrenergic pathway.[4] The precise signaling cascade of the I1 receptor is still under investigation, but evidence suggests it may involve the activation of phosphatidylcholine-selective phospholipase C, leading to the production of the second messenger diacylglycerol.[4]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of clonidine, a close structural and pharmacological analogue of Tolonidine, for α2-adrenergic and imidazoline receptors. These values provide a quantitative measure of the drug's interaction with its primary targets.

Table 1: Receptor Binding Affinities (Ki) of Clonidine

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α2-Adrenergic | [3H]Clonidine | Rat Brain | 2.7 | [5] |

| α2A-Adrenergic | [3H]Yohimbine | Human Platelets | High Affinity | [6][7] |

| α2-Adrenergic (non-adrenergic sites) | [3H]Clonidine | Human Brain | 51 | [8] |

| Imidazoline I1 | [3H]Clonidine | - | High Affinity | [3][9] |

Table 2: Functional Potency (EC50) of Clonidine

| Assay | Cell Line/System | Effect Measured | EC50 (nM) | Reference |

| ERK Activation | - | GPCR Agonism | - | [10] |

| Calcium Mobilization | HEK293 cells | Calcium Influx | 64 | [11] |

Note: Specific quantitative data for Tolonidine is limited in the public domain. The data presented here for clonidine is intended to be representative of the pharmacological profile of Tolonidine.

Experimental Protocols

The characterization of Tolonidine's mechanism of action relies on a suite of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Tolonidine for its receptor targets.

Objective: To determine the Ki of Tolonidine for α2-adrenergic and imidazoline receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[12]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[12]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[12]

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.[12]

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[12]

-

-

Binding Reaction:

-

Separation of Bound and Free Ligand:

-

Detection and Data Analysis:

-

Measure the radioactivity on the filters using a scintillation counter.[12]

-

Determine non-specific binding by including a high concentration of an unlabeled competing ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC50 value of Tolonidine.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Caption: Workflow for a radioligand binding assay.

cAMP Functional Assay

This assay measures the functional consequence of Tolonidine's agonism at Gi-coupled α2-adrenergic receptors.

Objective: To determine the EC50 of Tolonidine for the inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the α2-adrenergic receptor (e.g., CHO or HEK293 cells) in a suitable medium.

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[14]

-

Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of Tolonidine.[15]

-

-

Cell Lysis and cAMP Measurement:

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.[14]

-

Plot the concentration of Tolonidine against the measured cAMP levels.

-

Fit the data to a dose-response curve to determine the EC50 value for the inhibition of cAMP production.

-

Calcium Influx Assay

This assay can be used to investigate the signaling pathways of imidazoline receptors, which may involve changes in intracellular calcium.

Objective: To determine if Tolonidine induces calcium mobilization via imidazoline receptors.

Methodology:

-

Cell Culture and Dye Loading:

-

Calcium Measurement:

-

Data Analysis:

-

Calculate the change in fluorescence intensity over time as an indicator of intracellular calcium concentration.

-

Plot the concentration of Tolonidine against the peak fluorescence response to generate a dose-response curve and determine the EC50 value.

-

Caption: Workflow for a calcium influx assay.

Signaling Pathways

The binding of Tolonidine to its target receptors initiates distinct intracellular signaling cascades.

α2-Adrenergic Receptor Signaling

Imidazoline I1 Receptor Signaling (Putative)

Caption: Putative imidazoline I1 receptor signaling.

Conclusion

The mechanism of action of Tolonidine is multifaceted, involving agonist activity at both α2-adrenergic and imidazoline receptors. Its interaction with these receptors in the central nervous system leads to a reduction in sympathetic outflow, resulting in its antihypertensive effects. The experimental protocols and quantitative data, largely derived from its close analogue clonidine, provide a robust framework for the continued investigation and development of this and related compounds. Further research is warranted to fully elucidate the specific pharmacological profile of Tolonidine and the intricate details of its signaling pathways.

References

- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazoline binding sites on receptors and enzymes: Emerging targets for novel antidepressant drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decrease of clonidine binding affinity to alpha 2-adrenoceptor by ADP-ribosylation of 41,000-dalton proteins in rat cerebral cortical membranes by islet-activating protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazoline receptors and their endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 17. bu.edu [bu.edu]

- 18. benchchem.com [benchchem.com]

Tolonidine chemical structure and properties

An In-Depth Technical Guide to the Core Chemical and Pharmacological Properties of Tolonidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolonidine is a centrally acting alpha-2 adrenergic agonist, structurally related to clonidine, that has been investigated for its antihypertensive properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of tolonidine. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its known characteristics. Due to the limited availability of specific experimental data for tolonidine, information from its structural analog, clonidine, is included for comparative context and to provide a broader understanding of its likely biological activities. This guide also presents generalized experimental protocols and visualizes key signaling pathways to facilitate further research and development efforts.

Chemical Structure and Identification

Tolonidine, with the IUPAC name N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a derivative of imidazoline.[1] Its chemical identity is established through various identifiers as summarized in the table below.

| Identifier | Value |

| IUPAC Name | N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine[1] |

| CAS Number | 4201-22-3[1] |

| Molecular Formula | C₁₀H₁₂ClN₃[1] |

| Canonical SMILES | CC1=CC(=C(C=C1)NC2=NCCN2)Cl[1] |

| InChI | InChI=1S/C10H12ClN3/c1-7-2-3-9(8(11)6-7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)[1] |

| InChIKey | KWBTZIFLQYYPTH-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for tolonidine is presented below.

| Property | Value | Source |

| Molecular Weight | 209.67 g/mol | [1] |

| Melting Point | 148-150 °C | [2] |

| pKa (predicted) | 5.875 | [3] |

| XLogP3 (predicted) | 1.8 | [1] |

| Solubility | Soluble in DMSO | [4] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of a chemical compound. While specific spectra for tolonidine are not widely published, researchers can expect characteristic signals based on its structure. A general description of expected spectroscopic features is provided below.

-

¹H-NMR: Expected signals would include aromatic protons on the substituted phenyl ring, methylene protons of the imidazoline ring, an amine proton, and a methyl group signal.

-

¹³C-NMR: The spectrum would show distinct signals for the aromatic carbons, the imidazoline ring carbons (including the sp² carbon of the guanidine-like group), and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (amine and imidazoline), C-H stretching (aromatic and aliphatic), C=N stretching of the imidazoline ring, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of tolonidine, along with characteristic fragmentation patterns.

Pharmacological Properties

Tolonidine's primary pharmacological action is as an agonist at alpha-2 (α₂) adrenergic receptors.[5] This mechanism is shared with its structural analog, clonidine.

Mechanism of Action

As an α₂-adrenergic agonist, tolonidine is expected to bind to and activate α₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). In the central nervous system, this action in the brainstem reduces sympathetic outflow, leading to decreased peripheral vascular resistance, heart rate, and blood pressure.[6][7]

Receptor Binding Affinity

Pharmacokinetics

Detailed pharmacokinetic parameters for tolonidine are not extensively documented. Based on its structural similarity to clonidine, it is likely to be well-absorbed orally and undergo some degree of hepatic metabolism. Clonidine has an oral bioavailability of 70-80% and is 20-40% bound to plasma proteins.[10] It is metabolized in the liver, and both the parent drug and its metabolites are excreted in the urine.[2] The elimination half-life of clonidine is in the range of 12-16 hours.[10]

Pharmacodynamics

The primary pharmacodynamic effect of tolonidine is the lowering of blood pressure. As a centrally acting antihypertensive agent, its effects are mediated through the reduction of sympathetic tone.

Experimental Protocols

Detailed and validated experimental protocols specifically for tolonidine are scarce in the literature. The following sections provide generalized methodologies that can be adapted for the study of tolonidine, based on standard practices for similar compounds like clonidine.

Synthesis of Tolonidine

A plausible synthetic route for tolonidine would involve the reaction of 2-chloro-4-methylaniline with a suitable imidazoline precursor, such as 2-chloro-2-imidazoline or a related activated species. The reaction would likely be carried out in an appropriate solvent and may require a base to neutralize the acid formed during the reaction. Purification would typically be achieved through recrystallization or column chromatography.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of tolonidine.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic modifier like acetonitrile or methanol.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where tolonidine exhibits significant absorbance (e.g., around 210-240 nm).

-

Standard Preparation: A stock solution of tolonidine of known concentration is prepared in a suitable solvent and serially diluted to create a calibration curve.

Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity of tolonidine for α₂-adrenergic receptors.

-

Materials:

-

Cell membranes prepared from a cell line or tissue expressing the α₂-adrenergic receptor subtype of interest.

-

A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-clonidine or [³H]-yohimbine).

-

Increasing concentrations of unlabeled tolonidine.

-

Assay buffer.

-

-

Methodology:

-

Incubate the cell membranes with the radioligand and varying concentrations of tolonidine.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

The concentration of tolonidine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Measurement

This assay measures the ability of tolonidine to inhibit adenylyl cyclase activity.

-

Materials:

-

A cell line expressing the α₂-adrenergic receptor of interest.

-

Forskolin or another adenylyl cyclase activator to stimulate basal cAMP production.

-

Increasing concentrations of tolonidine.

-

A commercial cAMP assay kit (e.g., ELISA, HTRF).

-

-

Methodology:

-

Pre-incubate the cells with varying concentrations of tolonidine.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

-

The concentration of tolonidine that produces 50% of the maximal inhibition of cAMP production (EC₅₀) is determined.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of α₂-adrenergic receptor agonists and a general workflow for their characterization.

Caption: Alpha-2 adrenergic receptor signaling pathway activated by tolonidine.

Caption: General experimental workflow for the characterization of tolonidine.

Conclusion

Tolonidine is an alpha-2 adrenergic agonist with potential antihypertensive effects. While its chemical structure and some physicochemical properties are known, there is a notable lack of comprehensive, publicly available data regarding its detailed spectroscopic characterization, full pharmacokinetic and pharmacodynamic profiles, and specific experimental protocols. Much of the understanding of its biological activity is inferred from its close structural analog, clonidine. This technical guide consolidates the existing information and provides a framework for future research by outlining standard experimental approaches. Further investigation is warranted to fully elucidate the therapeutic potential and complete pharmacological profile of tolonidine.

References

- 1. Tolonidine | C10H12ClN3 | CID 72138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. spectrabase.com [spectrabase.com]

- 4. d-nb.info [d-nb.info]

- 5. ijnrd.org [ijnrd.org]

- 6. benchchem.com [benchchem.com]

- 7. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Clonidine - Wikipedia [en.wikipedia.org]

The Synthesis and Purification of Tolonidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Tolonidine, a substituted aniline with potential applications in pharmaceutical research. Due to the limited availability of direct synthetic protocols for Tolonidine, this guide presents a plausible synthetic route and purification strategies based on established methods for analogous 2-aryliminoimidazolidine compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided.

Introduction to Tolonidine

Tolonidine, chemically known as N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, is a small molecule belonging to the class of substituted anilines. Its structure, featuring a 2-aminoimidazoline moiety attached to a substituted phenyl ring, is analogous to other pharmacologically active compounds, suggesting its potential for investigation in drug discovery programs.

Table 1: Chemical and Physical Properties of Tolonidine

| Property | Value |

| Chemical Formula | C₁₀H₁₂ClN₃ |

| Molecular Weight | 209.68 g/mol |

| CAS Number | 4201-22-3[1][2] |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Proposed Synthesis of Tolonidine

Overall Synthetic Scheme

The proposed synthesis involves the formation of a thiourea intermediate from 2-chloro-4-methylaniline, followed by cyclization with ethylenediamine to form the imidazoline ring of Tolonidine.

References

Tolonidine: A Technical Guide to its Discovery, History, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of tolonidine, an antihypertensive agent belonging to the class of imidazoline receptor agonists. While the precise initial synthesis and inventors remain to be definitively established in publicly accessible records, this document collates the seminal research that first characterized its physiological effects in the mid-1970s. Tolonidine, chemically known as N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, emerged as a structural analog of the well-known antihypertensive drug clonidine. This guide details its mechanism of action, primarily as a central alpha-2 adrenergic agonist, and presents its key pharmacological data in structured tables for clear comparison. Detailed experimental protocols from foundational studies are provided to aid in the replication and extension of this early research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear graphical representation of its biological activity and evaluation process.

Discovery and History

Tolonidine, identified in scientific literature as 2-(2-chloro-p-toluidino)-2-imidazoline-nitrate, was first extensively described in a series of pharmacological studies published in 1975 by a team of researchers including D. Cosnier, P. Duchene-Marullaz, J. Grimal, G. Rispat, and G. Streichenberger.[1][2][3] These publications, originating from the Research Center of Laboratoires M.S.D.-CHIBRET in France, introduced tolonidine as a new synthetic derivative of imidazoline, structurally related to clonidine.[1][2][3]

While the exact date of its first synthesis and the specific researchers responsible are not explicitly detailed in these foundational papers, the context of its emergence in the mid-1970s places its development within a period of active research into centrally acting antihypertensive agents, spurred by the clinical success of clonidine. The research by Cosnier and colleagues aimed to elucidate the pharmacological profile of this new compound, suggesting it was a novel entity at the time.[1][2][3]

The development of imidazoline derivatives as antihypertensive agents was a significant area of pharmaceutical research in the latter half of the 20th century.[4][5][6] These compounds were found to exert their effects through interaction with both alpha-2 adrenergic and imidazoline receptors in the central nervous system, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[4][5] Tolonidine's investigation was a direct extension of this line of inquiry, seeking to identify new chemical entities with potentially improved therapeutic profiles.

Chemical Structure

Tolonidine is a substituted imidazoline with the following chemical structure:

IUPAC Name: N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Mechanism of Action

Tolonidine exerts its pharmacological effects primarily as a central alpha-2 adrenergic agonist, a mechanism it shares with clonidine.[1][3] The activation of presynaptic alpha-2 adrenergic receptors in the brainstem, particularly in the nucleus of the solitary tract, leads to a decrease in sympathetic outflow from the central nervous system. This reduction in sympathetic tone results in decreased heart rate, cardiac output, and peripheral vascular resistance, ultimately leading to a lowering of blood pressure.[1][2]

Additionally, tolonidine, like other imidazoline derivatives, is recognized as an imidazoline receptor agonist.[4][5] While the initial research by Cosnier et al. focused on its alpha-adrenergic properties, the broader class of imidazolines is known to interact with I1-imidazoline receptors in the rostral ventrolateral medulla, which also contributes to the reduction of sympathetic activity.[5]

The signaling pathway for alpha-2 adrenergic receptor activation is depicted below:

Pharmacological Data

The following tables summarize the key quantitative pharmacological data for tolonidine as reported in the foundational studies by Cosnier et al. (1975).

Table 1: Antihypertensive Effects of Tolonidine

| Animal Model | Route of Administration | Dose | Change in Mean Arterial Pressure (MAP) | Onset of Action | Duration of Action | Citation |

| Normotensive Dog (anesthetized) | Intravenous (IV) | 10 µg/kg | Biphasic: Initial brief hypertension followed by sustained hypotension | Immediate (hypertension), ~2-3 min (hypotension) | > 2 hours | [1][2] |

| Normotensive Dog (anesthetized) | Oral (PO) | 100 µg/kg | Progressive hypotension | ~30 minutes | > 4 hours | [1] |

| Renal Hypertensive Dog (conscious) | Oral (PO) | 100 µg/kg | Significant decrease in systolic and diastolic pressure | ~1 hour | > 6 hours | [1] |

| Spontaneously Hypertensive Rat (conscious) | Oral (PO) | 500 µg/kg | Significant decrease in systolic pressure | ~1 hour | ~6 hours | [1] |

Table 2: Cardiovascular Effects of Tolonidine in Anesthetized Dogs (IV Administration)

| Parameter | Dose | Effect | Citation |

| Heart Rate | 10 µg/kg | Marked and sustained bradycardia | [1][2] |

| Cardiac Output | 10 µg/kg | Significant decrease | [1][3] |

| Peripheral Vascular Resistance | 10 µg/kg | Initial significant increase, followed by a return to near baseline or slight decrease | [1][3] |

| Myocardial Contractility (dp/dt max) | 10 µg/kg | Decrease in the amplitude of ventricular contractions | [3] |

Table 3: Central Nervous System (CNS) Effects of Tolonidine

| Animal Model | Test | Dose (IV) | Observed Effect | Citation |

| Mouse | Spontaneous Motor Activity | 100 µg/kg | Sedation | [3] |

| Rat | Conditioned Avoidance Response | 250 µg/kg | Inhibition of the response | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of tolonidine.

In Vivo Antihypertensive Activity in Anesthetized Dogs

-

Animal Model: Mongrel dogs of both sexes, weighing between 10 and 15 kg.

-

Anesthesia: Intravenous administration of sodium pentobarbital (30 mg/kg).

-

Surgical Preparation:

-

The trachea was cannulated to ensure a patent airway.

-

The femoral artery was cannulated and connected to a pressure transducer to continuously record arterial blood pressure.

-

The femoral vein was cannulated for the administration of tolonidine or vehicle.

-

Heart rate was derived from the arterial pressure wave.

-

-

Drug Administration: Tolonidine, dissolved in a suitable vehicle, was administered intravenously as a bolus injection.

-

Data Acquisition: Arterial blood pressure and heart rate were continuously recorded on a polygraph.

-

Experimental Workflow:

Isolated Perfused Rabbit Heart (Langendorff Preparation)

-

Animal Model: New Zealand white rabbits.

-

Heart Isolation: The rabbit was sacrificed, and the heart was rapidly excised and placed in ice-cold Krebs-Henseleit solution.

-

Perfusion Setup: The aorta was cannulated and the heart was mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit solution (37°C, gassed with 95% O2 and 5% CO2).

-

Measurement of Contractility: A force transducer was attached to the apex of the ventricle to measure the force of contraction.

-

Drug Administration: Tolonidine was added directly to the perfusion medium.

-

Data Acquisition: The force of contraction and heart rate were recorded on a polygraph.

Logical Relationships of Pharmacological Effects

The pharmacological effects of tolonidine are interconnected, stemming from its primary mechanism of action.

Conclusion

Tolonidine is a centrally acting antihypertensive agent, structurally and pharmacologically similar to clonidine. The foundational research conducted in the mid-1970s established its efficacy in lowering blood pressure through the activation of central alpha-2 adrenergic receptors, leading to a reduction in sympathetic nervous system activity. While the specific details of its initial discovery and synthesis are not as well-documented as those of its predecessor, clonidine, the comprehensive pharmacological characterization provided by Cosnier and colleagues laid the groundwork for understanding its potential as a therapeutic agent. This technical guide has summarized the key historical context, mechanism of action, quantitative pharmacological data, and experimental methodologies associated with tolonidine, providing a valuable resource for researchers in the fields of pharmacology and drug development. Further investigation into historical patent and pharmaceutical archives may yet uncover the precise origins of this interesting imidazoline derivative.

References

- 1. US4029792A - (2-Imidazolin-2-ylamino) substituted -quinoxalines and -quinazolines as antihypertensive agents - Google Patents [patents.google.com]

- 2. US3966757A - Imidazoline derivatives and processes for the production thereof - Google Patents [patents.google.com]

- 3. US4026894A - Antihypertensive agents - Google Patents [patents.google.com]

- 4. US4544664A - Antihypertensive substituted imidazole derivatives - Google Patents [patents.google.com]

- 5. US5138069A - Angiotensin II receptor blocking imidazoles - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

In Vitro Characterization of Tolonidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the in vitro characterization of Tolonidine. Due to the limited publicly available data specifically for Tolonidine, this guide leverages extensive information on its close structural and functional analog, Clonidine, an α2-adrenergic receptor agonist. The experimental protocols and expected results described herein are based on the well-established characterization of Clonidine and are intended to serve as a comprehensive framework for the investigation of Tolonidine.

Introduction

Tolonidine is a substituted aniline that is structurally related to Clonidine, a potent α2-adrenergic receptor agonist.[1] Clonidine is widely used in the treatment of hypertension, attention deficit hyperactivity disorder (ADHD), and various pain conditions.[2][3][4][5][6] Its therapeutic effects are primarily mediated by its interaction with α2-adrenergic receptors in the central and peripheral nervous systems.[3][6][7] This guide outlines a series of in vitro assays to comprehensively characterize the pharmacological profile of Tolonidine, assuming a similar mechanism of action to Clonidine.

Mechanism of Action

Tolonidine, like Clonidine, is presumed to act as an agonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to inhibitory G-proteins (Gi/o).[7][8] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] The reduction in cAMP modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to the physiological effects of the drug.[8]

Signaling Pathway Diagram

Caption: Proposed signaling cascade of Tolonidine.

Quantitative Data Summary

The following tables summarize the expected quantitative data for Tolonidine based on the known values for Clonidine. These values would be determined using the experimental protocols detailed in the subsequent sections.

Table 1: Receptor Binding Affinity (Ki) of Clonidine at Adrenergic Receptors

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α2A-Adrenergic | [3H]Rauwolscine | Pig Vascular Endothelium | 2.17 (KD) | [10] |

| α2A-Adrenergic | [3H]Clonidine | Rat Brain | 2.7 (KD) | [11] |

| α2C-Adrenergic | [3H]Rauwolscine | Pig Vascular Endothelium | - | [10] |

Table 2: Functional Potency (EC50/IC50) of Clonidine

| Assay | Cell Line/Tissue | Parameter | EC50/IC50 (nM) | Reference |

| [35S]GTPγS Binding | Membranes with α2A-AR | EC50 | - | |

| cAMP Accumulation | HEK293 cells expressing α2A-AR | IC50 | 80.18 | [12] |

Note: Specific EC50 values for GTPγS binding assays for Clonidine were not found in the provided search results, but this is a standard assay to determine agonist potency.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of Tolonidine for α2-adrenergic receptors.

Objective: To quantify the affinity of Tolonidine for α2-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the α2-adrenergic receptor subtype of interest.[13][14]

-

Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain pH and ionic strength.[14]

-

Competition Binding: A constant concentration of a specific α2-adrenergic receptor radioligand (e.g., [3H]Rauwolscine or [3H]Clonidine) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Tolonidine.[10][12]

-

Incubation: The reaction is incubated at a specific temperature for a defined period to reach equilibrium.[14]

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters using a cell harvester.[14][15]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of Tolonidine, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to the receptor.[13][16][17]

Objective: To determine the potency (EC50) and efficacy (Emax) of Tolonidine in activating G-proteins coupled to α2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the α2-adrenergic receptor are used.[16]

-

Assay Buffer: The buffer typically contains GDP to facilitate the exchange of [35S]GTPγS for GDP upon receptor activation.[15]

-

Reaction Mixture: Membranes are incubated with increasing concentrations of Tolonidine in the presence of a fixed concentration of [35S]GTPγS.

-

Incubation: The reaction is carried out at 30°C for a specific time.

-

Termination and Separation: The assay is terminated by rapid filtration, and the [35S]GTPγS bound to the Gα subunit is captured on filters.[16]

-

Quantification: The amount of bound [35S]GTPγS is measured by liquid scintillation counting.

-

Data Analysis: The concentration-response curve is plotted, and the EC50 and Emax values are determined using non-linear regression.

Experimental Workflow: [35S]GTPγS Binding Assay

Caption: Workflow for [35S]GTPγS Binding Assay.

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the downstream functional consequence of α2-adrenergic receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Objective: To determine the inhibitory effect of Tolonidine on adenylyl cyclase activity and quantify its potency (IC50).

Methodology:

-

Cell Culture: Whole cells (e.g., HEK293) stably or transiently expressing the α2-adrenergic receptor are used.[8]

-

Stimulation: The intracellular adenylyl cyclase is stimulated with an agent like forskolin to increase basal cAMP levels.[9]

-

Treatment: Cells are then treated with increasing concentrations of Tolonidine.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an AlphaScreen or HTRF-based assay.[18]

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by Tolonidine is plotted to determine the IC50 value.

Logical Relationship: cAMP Assay Principle

Caption: Principle of the cAMP Accumulation Assay.

Conclusion

This technical guide provides a comprehensive framework for the in vitro characterization of Tolonidine. By employing the detailed experimental protocols for radioligand binding, GTPγS binding, and cAMP accumulation assays, researchers can thoroughly elucidate the pharmacological profile of Tolonidine at α2-adrenergic receptors. The data obtained from these studies will be crucial for understanding its mechanism of action and for its further development as a potential therapeutic agent. The provided information on Clonidine serves as a valuable benchmark for these investigations.

References

- 1. dempochem.com [dempochem.com]

- 2. goodrx.com [goodrx.com]

- 3. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clonidine - Wikipedia [en.wikipedia.org]

- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Clonidine Hydrochloride? [synapse.patsnap.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. mdpi.com [mdpi.com]

- 9. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening [mdpi.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 15. revvity.com [revvity.com]

- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 17. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]

- 18. revvity.com [revvity.com]

An In-Depth Technical Guide to the Target Identification and Validation of Clonidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the target identification and validation of Clonidine, a potent antihypertensive agent. While the initial query specified "Tolonidine," the available scientific literature strongly indicates this to be a likely misspelling of "Clonidine," a well-characterized α2-adrenergic and imidazoline receptor agonist. This document will, therefore, focus on the established targets of Clonidine, detailing the experimental methodologies used to identify and validate these interactions, presenting quantitative data, and visualizing the associated signaling pathways and experimental workflows.

Clonidine's therapeutic effects, primarily the lowering of blood pressure, stem from its action on central α2-adrenergic receptors, which leads to a reduction in sympathetic outflow.[1][2][3] Additionally, its interaction with imidazoline receptors contributes to its overall pharmacological profile.[4][5][6] This guide will delve into the scientific evidence that underpins our understanding of these interactions.

Primary Molecular Targets of Clonidine

Clonidine's pharmacological effects are primarily mediated through its interaction with two main classes of receptors:

-

α2-Adrenergic Receptors: Clonidine is a potent partial agonist of α2-adrenergic receptors, with a significantly higher affinity for the α2A subtype.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7] This signaling cascade ultimately results in a reduction of norepinephrine release from presynaptic nerve terminals.[1][8] Clonidine exhibits a 200-fold greater affinity for α2 receptors compared to α1 receptors.[1]

-

Imidazoline (I1) Receptors: Clonidine also binds to I1-imidazoline receptors, which are non-adrenergic binding sites.[2][5] The activation of these receptors is also thought to contribute to the reduction of sympathetic nervous system activity and the consequent hypotensive effects.[4][5]

Quantitative Analysis of Clonidine Binding Affinity

The affinity of Clonidine for its primary targets has been quantified through various in vitro binding assays. The following tables summarize the key binding affinity data.

| Target | Ligand | Preparation | Ki (nM) | Reference(s) |

| α2-Adrenergic Receptor | [3H]Clonidine | Rat Brain | 2.7 | [9] |

| α2A-Adrenergic Receptor | Clonidine | - | 3 | [2] |

| I1-Imidazoline Receptor | Clonidine | Bovine | 31.62 | [10] |

| α2-Adrenergic Receptor | [3H]Clonidine | Human Fat Cells | 3.9 (KD) | [11] |

Ki: Inhibition constant, a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity. KD: Dissociation constant, a measure of the affinity of a ligand for a receptor. A lower KD value indicates a higher affinity.

Experimental Protocols for Target Identification and Validation

The identification and validation of Clonidine's targets have relied on a suite of established experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This is a fundamental technique used to quantify the interaction between a ligand (Clonidine) and its receptor.

Objective: To determine the binding affinity (Ki or KD) and density (Bmax) of Clonidine for its target receptors.

Materials:

-

Radiolabeled ligand (e.g., [3H]Clonidine)

-

Unlabeled "cold" ligand (Clonidine)

-

Membrane preparations from tissues or cells expressing the target receptor (e.g., rat brain cortex for α2-adrenergic receptors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Protocol:

-

Membrane Preparation:

-

Homogenize the tissue (e.g., rat brain cortex) in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

Total Binding: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand.

-

Non-specific Binding: In a separate set of tubes, incubate the membrane preparation with the radiolabeled ligand in the presence of a high concentration of the unlabeled ligand to saturate the specific binding sites.

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (Clonidine).

-

-

Incubation: Incubate all tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Specific Binding: Subtract the non-specific binding from the total binding.

-

Saturation Analysis: Plot the specific binding against the concentration of the radiolabeled ligand to determine the KD and Bmax.

-

Competition Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding). The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radiolabeled ligand and KD is its dissociation constant.

-

Functional Assays (e.g., Adenylyl Cyclase Activity Assay)

Functional assays are crucial for validating that the binding of a ligand to its target receptor elicits a biological response.

Objective: To determine the functional consequence of Clonidine binding to α2-adrenergic receptors, specifically its effect on adenylyl cyclase activity.

Materials:

-

Cell lines expressing the α2-adrenergic receptor (e.g., CHO or HEK293 cells)

-

Clonidine

-

Forskolin (an activator of adenylyl cyclase)

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based)

-

Cell lysis buffer

Protocol:

-

Cell Culture and Treatment:

-

Culture the cells to an appropriate confluency.

-

Pre-incubate the cells with varying concentrations of Clonidine for a specific time.

-

Stimulate the cells with forskolin to activate adenylyl cyclase.

-

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular contents, including cAMP.

-

cAMP Measurement:

-

Use a commercial cAMP assay kit to measure the concentration of cAMP in the cell lysates according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the concentration of cAMP against the concentration of Clonidine.

-

An agonistic effect of Clonidine will be observed as a dose-dependent decrease in forskolin-stimulated cAMP production.

-

Calculate the EC50 value, which is the concentration of Clonidine that produces 50% of its maximal inhibitory effect.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.

Signaling Pathway of Clonidine at α2-Adrenergic Receptors

Caption: Signaling cascade initiated by Clonidine binding to α2-adrenergic receptors.

Experimental Workflow for Clonidine Target Identification and Validation

Caption: A generalized workflow for the identification and validation of drug targets.

Conclusion

The identification and validation of Clonidine's targets, primarily the α2-adrenergic and I1-imidazoline receptors, have been instrumental in understanding its therapeutic mechanism of action. This technical guide has provided an in-depth overview of the key experimental methodologies, quantitative binding data, and the underlying signaling pathways. The presented protocols and visualizations serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering a foundational understanding of the processes involved in characterizing the molecular interactions of a clinically significant pharmaceutical agent. Further research continues to explore the nuances of Clonidine's interactions and the potential for developing more selective and effective therapeutic agents.

References

- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Clonidine, an α2 receptor agonist, diminishes GABAergic neurotransmission to cardiac vagal neurons in the nucleus ambiguus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clonidine - Wikipedia [en.wikipedia.org]

- 11. Identification of alpha 2-adrenergic receptors in human fat cell membranes by [3H]chlonidine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Imidazoline Derivatives: A Technical Guide Focused on Clonidine as a Tolonidine Analogue

Disclaimer: Publicly available, detailed pharmacokinetic and pharmacodynamic data specifically for Tolonidine is limited. This guide therefore focuses on its close structural and functional analogue, Clonidine. Clonidine is a well-researched imidazoline derivative and centrally acting alpha-2 adrenergic agonist, offering a robust dataset to understand the core characteristics of this drug class. The information presented for Clonidine is expected to provide a strong foundational understanding applicable to Tolonidine.

Introduction

Tolonidine is an imidazoline derivative, a class of compounds known for their interaction with adrenergic and imidazoline receptors.[1] Like its analogue Clonidine, Tolonidine is recognized as a centrally acting agent.[1] The primary mechanism for this class of drugs is the stimulation of alpha-2 (α2) adrenergic receptors in the brainstem.[2][3][4] This action reduces sympathetic outflow from the central nervous system, leading to decreases in peripheral resistance, heart rate, and blood pressure.[2][3] This guide will provide a detailed overview of the pharmacokinetics and pharmacodynamics of Clonidine as a representative model for Tolonidine.

Pharmacodynamics

The pharmacodynamic effects of Clonidine are primarily mediated by its agonist activity at α2-adrenergic and imidazoline receptors.

Mechanism of Action

Clonidine is a central α2-adrenergic agonist that readily crosses the blood-brain barrier.[2][5] Its principal action is the stimulation of presynaptic α2-receptors in the vasomotor center of the brainstem.[5] This stimulation inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[1][4] The resulting decrease in sympathetic outflow leads to a reduction in heart rate and the relaxation of peripheral arteries, culminating in a decrease in blood pressure.[3][5]

Additionally, Clonidine acts on imidazoline receptors (I1), which may also contribute to its sympatholytic and antihypertensive effects.[1][5] All three subtypes of α2 receptors (α2A, α2B, α2C) are G-protein coupled receptors that, when activated, inhibit the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP).[1]

Signaling Pathway for α2-Adrenergic Receptor Agonism

Caption: α2-Adrenergic receptor signaling cascade initiated by Clonidine.

Pharmacodynamic Effects

The primary pharmacodynamic effects of Clonidine include:

-

Cardiovascular: A dose-dependent decrease in blood pressure and heart rate.[2][6] The antihypertensive effect is typically observed within 30 to 60 minutes of an oral dose, with the maximum effect occurring in 2 to 4 hours.[2]

-

Central Nervous System: Sedation and drowsiness are common, dose-related side effects.[2][7]

-

Other Effects: Dry mouth is a very frequent side effect.[2][7] Clonidine can also reduce plasma renin activity and the excretion of aldosterone and catecholamines.[2]

The therapeutic antihypertensive effect is generally achieved at plasma concentrations between 0.2 and 2.0 ng/mL in patients with normal kidney function.[2] Interestingly, plasma concentrations exceeding 2.0 ng/mL do not provide additional blood pressure reduction.[2][5]

Pharmacokinetics

The pharmacokinetic profile of Clonidine has been extensively studied, revealing its absorption, distribution, metabolism, and excretion characteristics.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Clonidine based on oral administration in adults with normal renal function.

| Parameter | Value | Source(s) |

| Bioavailability | 70 - 80% | [2][5] |

| Time to Peak Plasma (Tmax) | 1 - 3 hours | [2] |

| Elimination Half-Life (t½) | 12 - 16 hours (Normal Renal Function) | [2][5] |

| Up to 41 hours (Severe Renal Impairment) | [2][5] | |

| Distribution Half-Life | ~20 minutes | [2] |

| Volume of Distribution (Vd) | 2.1 L/kg | [1] |

| Protein Binding | 20 - 40% | [5] |

| Metabolism | ~50% of absorbed dose is metabolized in the liver | [2] |

| Excretion | 40 - 60% of absorbed dose as unchanged drug in urine | [2] |

Absorption

Clonidine is well-absorbed following oral administration, with a bioavailability of 70-80%.[2][5] Peak plasma concentrations are typically reached within 1 to 3 hours.[2] Neither food nor the race of the patient appears to significantly influence the pharmacokinetics of Clonidine.[2]

Distribution

Clonidine is moderately bound to plasma proteins (20-40%) and has a relatively large volume of distribution (2.1 L/kg), indicating extensive distribution into tissues.[1][5] Its lipophilic nature allows it to cross the blood-brain barrier effectively, which is essential for its central mechanism of action.[2][5]

Metabolism and Excretion

Approximately 50% of an absorbed dose of Clonidine is metabolized by the liver into inactive metabolites.[2][5] The primary cytochrome P450 enzyme involved in its metabolism is CYP2D6.[5] The remainder of the drug (40-60% of the absorbed dose) is excreted unchanged in the urine.[2] Because a significant portion of the drug is cleared renally, the elimination half-life is substantially prolonged in patients with impaired kidney function, increasing from a typical 12-16 hours to as long as 41 hours.[2][5]

Experimental Protocols & Methodologies

While full, detailed experimental protocols are proprietary to the original research, the cited literature describes the general methodologies used to characterize the pharmacokinetics and pharmacodynamics of Clonidine.

Pharmacokinetic Studies

A common experimental design involves administering a single oral dose of Clonidine to healthy, normotensive subjects.[7] Blood samples are then collected at predetermined time intervals over a 24-hour period. Plasma concentrations of Clonidine are measured using a validated analytical method, such as radioimmunoassay or, more commonly in modern studies, liquid chromatography-mass spectrometry (LC-MS). These concentration-time data are then used to calculate key pharmacokinetic parameters.

General Workflow for a Pharmacokinetic Study

Caption: Generalized workflow for a clinical pharmacokinetic study.

Pharmacodynamic Assessment

Pharmacodynamic assessments are typically conducted in parallel with pharmacokinetic studies. For an antihypertensive agent like Clonidine, the primary endpoints are blood pressure and heart rate. These vital signs are measured at baseline and at regular intervals following drug administration. Subjective side effects, such as sedation and dry mouth, are also recorded, often using a visual analog scale (VAS) or a Likert scale.[8] The correlation between drug plasma concentrations and the observed physiological effects (e.g., blood pressure reduction) is then analyzed to establish a concentration-effect relationship.[6]

Workflow for Pharmacodynamic Assessment

Caption: Typical workflow for assessing pharmacodynamic effects.

Conclusion

Clonidine, a close analogue of Tolonidine, is a centrally acting antihypertensive agent with well-characterized pharmacokinetic and pharmacodynamic profiles. It is readily absorbed orally, distributes widely throughout the body, including the central nervous system, and is eliminated through both hepatic metabolism and renal excretion. Its primary pharmacodynamic effect, blood pressure reduction, is a direct result of its agonist activity at central α2-adrenergic receptors, which reduces sympathetic outflow. The extensive data available for Clonidine provides a valuable framework for understanding the clinical pharmacology of Tolonidine and other related imidazoline derivatives. Further research directly on Tolonidine is required to delineate any subtle but potentially important differences between these two compounds.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Clonidine Hydrochloride? [synapse.patsnap.com]

- 5. Clonidine - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Pharmacokinetics and side-effects of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Solubility and Stability Profile of o-Tolidine

Disclaimer: Information for a compound named "Tolonidine" could not be located. This guide pertains to o-tolidine , a related and well-documented chemical entity, assuming "Tolonidine" was a typographical error.

This technical guide provides a comprehensive overview of the solubility and stability profile of o-tolidine (3,3'-dimethylbenzidine), a significant aromatic amine utilized in various industrial and analytical applications. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and chemical analysis.

Core Physicochemical Properties

o-Tolidine is a crystalline solid that can appear as white to reddish crystals or a light tan powder. It is known to darken upon exposure to air and light. Commercially, it is often available as a hydrochloride salt.

Solubility Profile

o-Tolidine exhibits limited solubility in aqueous solutions but is readily soluble in various organic solvents and dilute acids. The solubility is influenced by the molecular structure, which includes hydrophobic methyl groups that hinder solubility in water, and amino groups that can engage in hydrogen bonding.

Table 1: Solubility of o-Tolidine

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 0.13 g/100 mL (poor) | 25 | |

| Water | Slightly soluble | Not Specified | |

| Alcohol | Soluble | Not Specified | |

| Ether | Soluble | Not Specified | |

| Dilute Acids | Soluble | Not Specified |

Stability Profile

The stability of o-tolidine is a critical consideration for its storage and handling. It is sensitive to light and may be sensitive to prolonged exposure to air. The compound is a weak base and can form salts with acids like hydrochloric or sulfuric acid. When heated, it can emit toxic fumes of nitrogen oxides.

Table 2: Stability Characteristics of o-Tolidine

| Condition | Observation | Reference |

| Light Exposure | Sensitive; darkens. | |

| Air Exposure | May be sensitive to prolonged exposure; darkens. | |

| Thermal Stress | Emits toxic nitrogen oxides upon heating. | |

| pH | Forms salts with acids. | |

| Chemical Incompatibility | Incompatible with strong oxidizing agents. |

Degradation Pathways

The degradation of o-tolidine can proceed through various mechanisms, including oxidation. In the presence of chlorine and at a pH below 2.8, o-tolidine is rapidly oxidized to an iminoquinone, resulting in a yellow-colored solution. This reaction forms the basis of its use in the colorimetric determination of residual chlorine in water. Studies on the degradation of the related compound p-toluidine by microorganisms have shown pathways involving initial oxidation to 4-methylcatechol, followed by ring cleavage. Another study on anaerobic degradation suggested transformation to p-aminophenylacetic acid and phenylacetic acid. While specific degradation pathways for o-tolidine are not extensively detailed in the provided results, the behavior of similar aromatic amines suggests that oxidation of the amino groups and the aromatic ring are likely primary degradation routes.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of o-tolidine are crucial for obtaining reliable and reproducible data.

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

-

Objective: To determine the solubility of o-tolidine in water at a specified temperature (e.g., 25 °C).

-

Materials:

-

o-Tolidine (analytical grade)

-

Distilled or deionized water

-

Temperature-controlled shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

-

-

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of o-tolidine to a known volume of water in a sealed flask.

-

Place the flask in a shaker bath set to the desired temperature and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature to allow undissolved solid to settle.

-

Centrifuge an aliquot of the supernatant to remove any suspended particles.

-

Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC).

-

Analyze the diluted sample by HPLC to determine the concentration of dissolved o-tolidine.

-

Prepare a calibration curve using standard solutions of o-tolidine of known concentrations.

-

Calculate the solubility from the concentration of the saturated solution.

-

Protocol 2: Assessment of Photostability

-

Objective: To evaluate the stability of o-tolidine under light exposure.

-

Materials:

-

Solution of o-tolidine in a suitable solvent

-

Clear and amber glass vials

-

Photostability chamber with a controlled light source (e.g., xenon lamp)

-

HPLC system

-

-

Procedure:

-

Prepare a solution of o-tolidine of known concentration.

-

Place aliquots of the solution into both clear and amber (as a dark control) glass vials.

-

Expose the vials to a controlled light source in a photostability chamber for a specified duration.

-

At predetermined time intervals, withdraw samples from both the exposed and control vials.

-

Analyze the samples by HPLC to determine the remaining concentration of o-tolidine and to detect the formation of any degradation products.

-

Compare the degradation in the clear vials to the amber vials to assess the extent of photodegradation.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of o-tolidine.

Logical Relationship of Stability Factors

Novel Biological Activities of Tolonidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolonidine, a well-established α2-adrenergic receptor agonist, has long been utilized for its antihypertensive properties. However, emerging research has begun to unveil a broader spectrum of biological activities, suggesting its potential repositioning for new therapeutic applications. This technical guide delves into the novel anti-inflammatory and anticancer properties of Tolonidine, presenting a comprehensive overview of its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the expanding therapeutic potential of Tolonidine.

Introduction

Tolonidine, chemically known as N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine, is a centrally acting sympatholytic agent. Its primary mechanism of action involves the stimulation of α2-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow and consequently, a decrease in blood pressure.[1] While its cardiovascular effects are well-documented, recent investigations have highlighted its potential in modulating inflammatory responses and inducing apoptosis in cancer cells, opening new avenues for its clinical use.

Novel Anti-inflammatory Activities of Tolonidine

Recent studies have demonstrated that Tolonidine possesses significant anti-inflammatory properties, primarily through the modulation of pro-inflammatory cytokine production and the inhibition of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Cytokines

Tolonidine has been shown to protect endothelial cells from injury by reducing the secretion of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).[2] In a study using an in vitro model of Angiotensin II-induced endothelial injury in Human Brain Microvascular Endothelial Cells (HBMECs), pre-treatment with Tolonidine led to a significant, concentration-dependent preservation of cell viability.[2]

Quantitative Data: Anti-inflammatory Effects

The protective effect of Tolonidine on Angiotensin II-induced endothelial cell injury is concentration-dependent. While specific IC50 values for the inhibition of individual cytokines are not yet widely reported, the effect on cell viability provides a quantitative measure of its anti-inflammatory and protective potential.

| Compound | Cell Line | Parameter Measured | Concentration (µM) | Result (% Cell Viability) |

| Tolonidine | HBMECs | Cell Viability vs. Ang II | 0.1 | 44.24%[2] |

| Tolonidine | HBMECs | Cell Viability vs. Ang II | 1 | 66.56%[2] |

| Tolonidine | HBMECs | Cell Viability vs. Ang II | 10 | 81.74%[2] |

Experimental Protocol: TNF-α Inhibition ELISA

The following is a representative protocol for quantifying the inhibition of TNF-α production by Tolonidine in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To measure the concentration of TNF-α in cell culture supernatants following treatment with Tolonidine and stimulation with a pro-inflammatory agent (e.g., Lipopolysaccharide - LPS).

Materials:

-

96-well microplate pre-coated with a monoclonal antibody specific for TNF-α

-

Cell culture medium

-

Tolonidine stock solution

-

LPS solution

-

Wash buffer

-

Detection Antibody (biotin-conjugated polyclonal antibody specific for TNF-α)

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., sulfuric acid)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of Tolonidine for a specified period (e.g., 2 hours).

-

Stimulation: Induce an inflammatory response by adding LPS to the wells (excluding the negative control) and incubate for an appropriate time (e.g., 18-24 hours).

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA: a. Add standards and collected supernatants to the pre-coated wells and incubate. b. Wash the wells to remove unbound substances. c. Add the biotin-conjugated detection antibody and incubate. d. Wash the wells and add Streptavidin-HRP conjugate, then incubate. e. After a final wash, add the TMB substrate solution to develop color. f. Stop the reaction with the stop solution.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the concentration of TNF-α in the samples. Calculate the percentage inhibition for each Tolonidine concentration.

Signaling Pathway: Inhibition of NF-κB Pathway

Tolonidine's anti-inflammatory effects are, in part, mediated by its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6. Tolonidine has been shown to significantly enhance LPS-induced NF-κB activation in murine macrophages, suggesting a complex regulatory role in the inflammatory response.[3]

Novel Anticancer Activities of Tolonidine

Emerging evidence suggests that Tolonidine can induce apoptosis in certain cancer cell types, indicating its potential as a repurposed anticancer agent.

Induction of Apoptosis